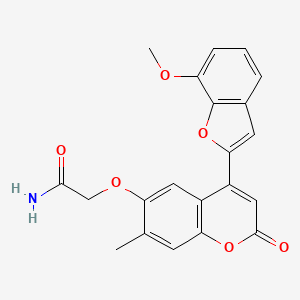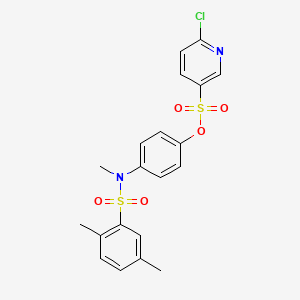![molecular formula C23H26N2O B2768928 2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-72-7](/img/structure/B2768928.png)
2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is a chemical compound with the molecular formula C23H26N2O . It is a complex organic molecule that is likely to be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is complex, with a large aromatic system. The stability of this compound likely comes from the charge delocalization in the aromatic system .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” are not available, alkyl side chains are generally activated towards oxidation at the benzylic position, because free radicals are stabilized at that position through resonance .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone” include a molecular weight of 346.465, a density of 1.0±0.1 g/cm3, and a boiling point of 491.4±55.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including derivatives similar in structure or function to the compound of interest, have been extensively studied for their environmental occurrence, human exposure, and potential toxicity. These compounds, used to lengthen product shelf life by retarding oxidative reactions, have been found in various environmental matrices and human samples. Toxicity studies have raised concerns regarding hepatic toxicity and endocrine-disrupting effects, leading to recommendations for the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, such as ABT-963, have been highlighted for their selectivity as COX-2 inhibitors, demonstrating promising anti-inflammatory and analgesic properties without the side effects commonly associated with NSAIDs. These findings underscore the therapeutic potential of pyridazinone derivatives in treating conditions associated with inflammation and pain (Asif, 2016).
Coumarins: Bioactive Compounds with Therapeutic Potential
Coumarins, which share a benzene and pyrone ring system similar to the query compound, exhibit a broad spectrum of bioactivities including antitumor, anti-inflammation, and antiviral effects. Research into coumarins and their derivatives has been conducive to the rational design of more active and less toxic agents, providing insights into the structure-activity relationships that govern their bioactivities (Zhu & Jiang, 2018).
Chromones and Derivatives as Radical Scavengers
Studies on chromones, compounds related to the query chemical structure, have revealed their significant antioxidant potential. These natural occurring compounds and their derivatives are associated with a range of biological activities beneficial for cell protection against various diseases. The review emphasizes the importance of certain structural features for their radical scavenging activity (Yadav et al., 2014).
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-14H,15-17H2,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDQOPVWPGXQSH-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CCC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2768848.png)

![tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2768852.png)
![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
![3-(Methoxymethyl)-5-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,2,4-thiadiazole](/img/structure/B2768856.png)





![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)

![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)